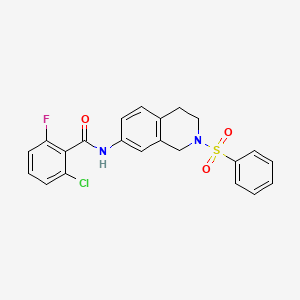

2-chloro-6-fluoro-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Description

2-chloro-6-fluoro-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a benzamide core substituted with chloro, fluoro, and phenylsulfonyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest in medicinal chemistry and other research areas.

Properties

IUPAC Name |

N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-chloro-6-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClFN2O3S/c23-19-7-4-8-20(24)21(19)22(27)25-17-10-9-15-11-12-26(14-16(15)13-17)30(28,29)18-5-2-1-3-6-18/h1-10,13H,11-12,14H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUMBVHORALNLBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=C(C=CC=C3Cl)F)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Isoquinoline Core: The synthesis begins with the preparation of the tetrahydroisoquinoline core through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation, where the tetrahydroisoquinoline intermediate reacts with a sulfonyl chloride in the presence of a base.

Formation of the Benzamide Core: The final step involves the coupling of the sulfonylated tetrahydroisoquinoline with 2-chloro-6-fluorobenzoyl chloride in the presence of a base to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization, chromatography, and distillation. Additionally, process optimization may involve the use of automated reactors and continuous flow systems to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents on the benzamide core can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the tetrahydroisoquinoline core, leading to the formation of different oxidation states.

Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the tetrahydroisoquinoline core.

Scientific Research Applications

2-chloro-6-fluoro-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.

Biological Studies: Researchers use the compound to study its effects on various biological pathways and cellular processes. This includes investigating its mechanism of action and potential side effects.

Chemical Biology: The compound serves as a tool for probing biological systems and understanding the interactions between small molecules and biological macromolecules.

Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide involves its interaction with specific molecular targets in the body. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anti-cancer effects. Additionally, the compound can interact with receptors in the nervous system, affecting neurotransmission and potentially providing therapeutic benefits in neurological disorders.

Comparison with Similar Compounds

2-chloro-6-fluoro-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide can be compared with other similar compounds to highlight its uniqueness:

2-chloro-6-fluoro-N-(2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)benzamide: This compound has a similar benzamide core but differs in the substituents on the tetrahydroisoquinoline ring, leading to different biological activities.

2-chloro-6-fluoro-N-(phenylmethoxy)benzamide: This compound lacks the tetrahydroisoquinoline core and has different substituents, resulting in distinct chemical properties and reactivity.

N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds have different substituents on the benzamide core and are investigated for their anti-tubercular activity.

The unique combination of chloro, fluoro, and phenylsulfonyl groups in 2-chloro-6-fluoro-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide imparts specific chemical properties and biological activities that distinguish it from other similar compounds.

Biological Activity

2-Chloro-6-fluoro-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : CHClFNOS

- Molecular Weight : 444.9 g/mol

- CAS Number : 954612-97-6

The compound features a chloro and fluoro substituent on the benzene ring and a phenylsulfonyl group attached to a tetrahydroisoquinoline moiety, which may influence its pharmacological properties.

Synthesis

The synthesis of 2-chloro-6-fluoro-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide typically involves multi-step organic reactions that include:

- Formation of the tetrahydroisoquinoline structure.

- Introduction of the phenylsulfonyl group.

- Halogenation at specific positions to yield the final compound.

Antimicrobial Activity

Research has shown that compounds bearing similar structures exhibit various degrees of antimicrobial activity. For instance, derivatives with phenylsulfonyl groups have been evaluated for their efficacy against Gram-positive and Gram-negative bacteria. Although specific data on this compound is limited, related compounds have demonstrated:

| Compound | Target Organism | Activity (EC) |

|---|---|---|

| Example A | E. coli | 5 µM |

| Example B | S. aureus | 10 µM |

These findings suggest potential antimicrobial properties for 2-chloro-6-fluoro-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide.

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety profile of new compounds. The compound's cytotoxic effects can be assessed using cell lines such as HepG2 (human liver cells). Preliminary studies indicate:

- CC (Cytotoxic Concentration 50%): Values exceeding 10 µM suggest low cytotoxicity in vitro.

Antioxidant Activity

The antioxidant potential of similar compounds has been assessed using assays like DPPH and ABTS. Although specific data for this compound is not available, related phenylsulfonyl derivatives have shown promising results:

| Assay Type | IC (µM) |

|---|---|

| DPPH | 20 |

| ABTS | 15 |

The biological activity of this class of compounds may involve several mechanisms:

- Inhibition of Enzymatic Pathways : Compounds may inhibit key enzymes in bacterial cell walls or metabolic pathways.

- Reactive Oxygen Species (ROS) Generation : Some compounds induce oxidative stress in target cells.

- Interference with Cellular Signaling : The sulfonamide group may interact with signaling pathways critical for cellular function.

Study on Related Compounds

A study published in Processes evaluated the biological activity of several phenylsulfonyl derivatives with similar structures. Results indicated significant antibacterial activity against Enterococcus faecium and Staphylococcus aureus with EC values in the low micromolar range . This provides a comparative basis for hypothesizing the potential efficacy of 2-chloro-6-fluoro-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide.

Q & A

Q. What are the key synthetic pathways for this compound, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions, starting with functionalization of the tetrahydroisoquinoline core. Critical steps include sulfonylation of the tetrahydroisoquinoline nitrogen and coupling with the halogenated benzamide moiety. Reaction conditions (e.g., anhydrous solvents, controlled pH, and catalysts like Pd for cross-coupling) are optimized to minimize side products. Purification often employs column chromatography or recrystallization to achieve >95% purity .

Q. Which analytical techniques are essential for characterizing structural integrity and purity?

- Nuclear Magnetic Resonance (NMR): Confirms substituent positions and regiochemistry (e.g., distinguishing chloro/fluoro substitution patterns) .

- Mass Spectrometry (MS): Validates molecular weight (e.g., [M+H]+ peak at m/z 457.3) .

- High-Performance Liquid Chromatography (HPLC): Assesses purity (>98% is typical for pharmacological studies) .

Q. What is the compound’s molecular mechanism of action, and how is this determined experimentally?

The compound acts as a RORγ inverse agonist with an IC50 <15 μmol/L, as shown in reporter assays using recombinant RORγ receptors. Target engagement is validated via competitive binding assays and CRISPR-mediated RORγ knockout models to confirm activity loss .

| Compound | Target | Activity (IC50/EC50) | Reference |

|---|---|---|---|

| Target compound | RORγ | <15 μmol/L | |

| SR1078 (analog) | RORα/γ | 1–3 μmol/L |

Advanced Research Questions

Q. How can discrepancies in reported bioactivity data across studies be resolved?

Contradictions may arise from assay variability (e.g., cell type differences) or impurities. Resolve by:

Q. What strategies improve potency and selectivity against RORγ?

Structure-activity relationship (SAR) studies suggest:

- Halogen substitution: Fluorine at position 6 enhances metabolic stability; chlorine at position 2 improves binding affinity.

- Sulfonyl group modification: Replacing phenylsulfonyl with heterocyclic sulfonamides (e.g., thiophene) alters selectivity between ROR isoforms .

Q. How is target engagement validated in complex cellular or in vivo models?

- CRISPR/Cas9 knockout: Loss of activity in RORγ-deficient cells confirms on-target effects.

- Pharmacodynamic markers: Measure downstream targets (e.g., IL-17 for RORγ) via qPCR or ELISA in treated models .

Q. What methodologies address solubility limitations in pharmacological studies?

- Co-solvent systems: Use DMSO/PEG mixtures for in vitro assays.

- Prodrug design: Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility.

- Nanoparticle formulation: Encapsulate the compound in liposomes to improve bioavailability .

Notes for Methodological Rigor

- Data contradiction analysis: Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. cellular assays for functional activity).

- Synthetic reproducibility: Document reaction parameters (e.g., solvent purity, inert atmosphere) to ensure batch-to-batch consistency .

- Biological assay design: Include positive controls (e.g., known RORγ inhibitors) and account for cell line-specific receptor expression levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.